molecular formula C11H13NO3 B1418289 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol CAS No. 1366386-61-9

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

Cat. No. B1418289
M. Wt: 207.23 g/mol
InChI Key: CSNLKSQALXYCGY-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as HMDOP and is synthesized through a specific method that involves the reaction of 4-(Methylamino)phenol with glyoxal.

Scientific Research Applications

Crystal Structure and Theoretical Investigations

One study reported the crystal structures of three isomeric compounds, including 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol. This research highlighted the variations in coplanarity between the oxazoline and benzene rings in these compounds, influenced by the position of the hydroxy group on the benzene ring. The study also included a theoretical investigation of hydrogen bonds using density functional theory (DFT) (Langer et al., 2005).

Catalytic Activities in Oxidorhenium(V) Complexes

Research on oxidorhenium(V) complexes equipped with phenol-dimethyloxazoline ligands, including derivatives of 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol, revealed insights into their catalytic activities. These complexes were tested for cyclooctene epoxidation and perchlorate reduction, demonstrating how functional groups impact catalytic efficiency (Schachner et al., 2019).

Applications in Polymerization

A study involving titanium and vanadium complexes with oxazoline ligands, including 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol, explored their efficacy in ethylene and ethylene/norbornene (co)polymerization. These complexes showed high activity and influenced the microstructure and characteristics of the resulting polymers (Ochędzan-Siodłak et al., 2019).

Antimicrobial Applications

Another study synthesized a series of phenols derivatives, including those related to 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol, to screen for antibacterial activity against various bacteria. Some compounds showed significant antimicrobial activity, illustrating the potential of these derivatives in developing new antibacterial agents (Shaikh et al., 2014).

Fluorescence and Sensing Applications

Research on the synthesis and fluorescence properties of related phenol derivatives, including 2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol, has demonstrated their potential in developing fluorescence probes for metal ions like Co2+. These compounds could be explored further as chemical sensors due to their selective fluorescence quenching effects (Xuan, 2012).

properties

IUPAC Name

2-[4-(hydroxymethyl)-4-methyl-5H-1,3-oxazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-11(6-13)7-15-10(12-11)8-4-2-3-5-9(8)14/h2-5,13-14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLKSQALXYCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)C2=CC=CC=C2O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Hydroxymethyl)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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